2,2-Difluorobutan-1-amine
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Overview
Description
2,2-Difluorobutan-1-amine is an organic compound with the molecular formula C4H9F2N It is a derivative of butan-1-amine, where two hydrogen atoms on the second carbon are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorobutan-1-amine can be achieved through several methods:
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Fluorination of Butan-1-amine: : One common method involves the direct fluorination of butan-1-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction typically occurs under mild conditions and yields the desired difluorinated product.
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Hydroamination of 2,2-Difluorobutene: : Another approach is the hydroamination of 2,2-difluorobutene with ammonia or an amine. This reaction can be catalyzed by transition metals such as palladium or rhodium, and it proceeds under moderate temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. Continuous flow reactors can be employed to improve the efficiency and safety of the fluorination process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorobutan-1-amine undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form corresponding difluorinated ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction: : Reduction of this compound can yield difluorinated alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
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Substitution: : The amine group in this compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted amines. Reagents such as alkyl halides or acyl chlorides are typically used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, mild temperatures.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst, room temperature to moderate heat.
Substitution: Alkyl halides, acyl chlorides, room temperature to moderate heat.
Major Products
Oxidation: Difluorinated ketones or aldehydes.
Reduction: Difluorinated alcohols or hydrocarbons.
Substitution: Substituted amines.
Scientific Research Applications
2,2-Difluorobutan-1-amine has several applications in scientific research:
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Pharmaceuticals: : The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those requiring fluorinated amine functionalities for enhanced biological activity and metabolic stability.
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Materials Science: : It is employed in the development of fluorinated polymers and materials with unique properties such as increased thermal stability and resistance to chemical degradation.
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Chemical Biology: : Researchers use this compound in the study of enzyme mechanisms and protein-ligand interactions, as the fluorine atoms can serve as probes in nuclear magnetic resonance (NMR) spectroscopy.
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Medicinal Chemistry: : The compound is investigated for its potential as a building block in the design of novel drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2,2-Difluorobutan-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, where the fluorine atoms can influence the binding affinity and selectivity of the molecule. The presence of fluorine atoms can also affect the compound’s metabolic stability and resistance to enzymatic degradation.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethanamine: A smaller analog with similar fluorinated amine functionality.
2,2-Difluoropropan-1-amine: Another analog with one less carbon atom in the chain.
2,2-Difluoropentan-1-amine: A larger analog with one more carbon atom in the chain.
Uniqueness
2,2-Difluorobutan-1-amine is unique due to its specific chain length and the positioning of the fluorine atoms, which can influence its chemical reactivity and physical properties. Compared to its analogs, it offers a balance between steric effects and electronic properties, making it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
2,2-difluorobutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N/c1-2-4(5,6)3-7/h2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTADKVIIFXTFNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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